methyl 2H-chromene-3-carboxylate
Overview
Description
Methyl 2H-chromene-3-carboxylate (MCC) is an organic compound belonging to the class of chromene compounds. It is a colorless, crystalline solid that is insoluble in water and has a molecular formula of C10H8O3. MCC is used in a variety of scientific fields and has a wide range of applications in research and laboratory experiments.
Scientific Research Applications
- Field : Materials Science
- Application : Methyl 2-oxo-2H-chromene-3-carboxylate derivatives have been used in the synthesis of keto-coumarin (KC) derivatives, which are used as high-performance photoinitiators for the Free Radical Photopolymerization (FRP) of acrylates upon visible light exposure using a LED @405nm .
- Method : The addition of Iodonium salt (Iod), amine [ethyl dimethylaminobenzoate (EDB) or N-phenylglycine (NPG)] and Iod/NPG couple in the photocurable resins have been carried out in order to prove their influences on the improvement on the photoinitiating abilities of keto-coumarins .
- Results : The study found that reduction of the aromaticity on methyl 2-oxo-2H-chromene-3-carboxylate derivatives can be greatly beneficial for the solubility of the photosensitizers in resins, especially in acrylic resins .
- Field : Organic & Biomolecular Chemistry
- Application : 2H-chromenes represent important oxygen heterocycles, which not only widely exist in natural products, pharmaceutical agents and biologically relevant molecules, but have also been used broadly in materials science and organic synthesis .
- Method : Two major synthetic strategies have been developed towards such compounds .
- Results : This field has seen recent advances, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .
Free Radical Photopolymerization
Synthesis of 2H-chromenes
- Field : Medicinal Chemistry
- Application : Compounds that possess the 2H-chromene group show a variety of activities, including antiviral and anti-tumor .
- Method : The specific methods of application or experimental procedures would depend on the specific antiviral or anti-tumor study being conducted .
- Results : The results or outcomes obtained would also depend on the specific study .
- Field : Medicinal Chemistry
- Application : 2H-chromenes have been found to have antimicrobial and fungicidal activities .
- Method : The specific methods of application or experimental procedures would depend on the specific antimicrobial or fungicidal study being conducted .
- Results : The results or outcomes obtained would also depend on the specific study .
- Field : Medicinal Chemistry
- Application : 2H-chromenes have been found to have insecticidal effects and can act as activators of potassium channels .
- Method : The specific methods of application or experimental procedures would depend on the specific insecticidal study or potassium channel activation study being conducted .
- Results : The results or outcomes obtained would also depend on the specific study .
- Field : Medicinal Chemistry
- Application : 2H/4H-chromenes have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
- Method : The specific methods of application or experimental procedures would depend on the specific study being conducted .
- Results : The results or outcomes obtained would also depend on the specific study .
Antiviral and Antitumor Activities
Antimicrobial and Fungicidal Activities
Insecticidal Agents and Activator of Potassium Channels Effects
Anticancer, Anticonvulsant, Antimicrobial, Anticholinesterase, Antituberculosis, and Antidiabetic Activities
- Field : Medicinal Chemistry
- Application : The design and synthesis of novel 2,2-dimethylchromene derivatives have been explored .
- Method : The specific methods of application or experimental procedures would depend on the specific study being conducted .
- Results : The results or outcomes obtained would also depend on the specific study .
- Field : Medicinal Chemistry
- Application : 2H-chromenes have been found to have anti-HIV effects .
- Method : The specific methods of application or experimental procedures would depend on the specific anti-HIV study being conducted .
- Results : The results or outcomes obtained would also depend on the specific study .
- Field : Medicinal Chemistry
- Application : 2H-chromenes have been found to have anti-bacterial/antimicrobial effects .
- Method : The specific methods of application or experimental procedures would depend on the specific anti-bacterial/antimicrobial study being conducted .
- Results : The results or outcomes obtained would also depend on the specific study .
- Field : Medicinal Chemistry
- Application : 2H-chromenes have been found to have fungicidal effects .
- Method : The specific methods of application or experimental procedures would depend on the specific fungicidal study being conducted .
- Results : The results or outcomes obtained would also depend on the specific study .
- Field : Medicinal Chemistry
- Application : 2H-chromenes have been found to have insecticidal effects .
- Method : The specific methods of application or experimental procedures would depend on the specific insecticidal study being conducted .
- Results : The results or outcomes obtained would also depend on the specific study .
- Field : Medicinal Chemistry
- Application : 2H-chromenes can act as activators of potassium channels .
- Method : The specific methods of application or experimental procedures would depend on the specific potassium channel activation study being conducted .
- Results : The results or outcomes obtained would also depend on the specific study .
Design and Synthesis of Novel Derivatives
Anti-HIV Activities
Anti-Bacterial/Antimicrobial Activities
Fungicidal Activities
Insecticidal Agents
Activator of Potassium Channels Effects
properties
IUPAC Name |
methyl 2H-chromene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-11(12)9-6-8-4-2-3-5-10(8)14-7-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSWGZOTQUTIEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363089 | |
Record name | methyl 2H-chromene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2H-chromene-3-carboxylate | |
CAS RN |
36044-49-2 | |
Record name | Methyl 2H-1-benzopyran-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36044-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2H-chromene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.